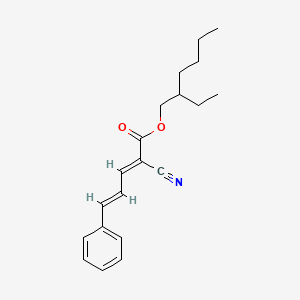

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate

描述

Chemical Structure and Properties 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate (CAS: 131512-74-8) is an α,β-unsaturated ester featuring a cyano group at the α-position and a phenyl substituent at the δ-position of the conjugated diene system. Its molecular formula is C₂₀H₂₅NO₂, with a molecular weight of 311.43 g/mol . The 2-ethylhexyl ester group contributes to its lipophilicity, making it less volatile and more soluble in organic solvents compared to shorter-chain esters. This compound is primarily utilized in organic synthesis, particularly in cycloaddition reactions and as a precursor for functional materials .

Synthesis and Reactivity The compound is synthesized via cycloaddition reactions, as demonstrated in studies where ethyl (2Z,4E)-2-cyano-5-phenyl-2,4-pentadienoate reacts with nitrilimines to form 1:2 cycloadducts, deviating from the expected 1:1 product due to steric and electronic effects of the ester group . Computational studies suggest that the bulky 2-ethylhexyl group stabilizes transition states by reducing steric hindrance, influencing reaction pathways .

属性

IUPAC Name |

2-ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3/b13-9+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZLSHJSUDBZRY-QZTGBSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657701 | |

| Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131512-74-8 | |

| Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This reaction requires careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the process efficiently .

化学反应分析

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

科学研究应用

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of various complex molecules.

Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active molecules that exert their effects through various biochemical pathways. For example, in medicinal chemistry, it may be converted into active pharmaceutical ingredients that target specific enzymes or receptors .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key differences between 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate and analogous compounds:

Research Findings and Case Studies

- Cycloaddition Behavior: In a study by Farag et al., the target compound exhibited unique regioselectivity in reactions with nitrilimines, forming 1:2 adducts instead of 1:1 products. This contrasts with ethyl analogs, where steric effects are less pronounced .

- Catalytic Performance: Methyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate demonstrated high yields (95%) in Knoevenagel condensations using bifunctional catalysts, suggesting that smaller esters may be more efficient in certain catalytic systems .

生物活性

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate, commonly referred to as bucrilate, is an organic compound with significant biological activity. It is characterized by its unique structural features, including a cyano group and a conjugated diene system, which contribute to its reactivity and potential applications in various fields, including pharmacology and materials science.

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.26 g/mol

- Melting Point : 25°C

- Boiling Point : 71-73°C

- Density : 0.99 g/cm³

- Flash Point : 199°F (93°C)

These properties indicate that bucrilate is a stable compound under standard conditions but requires careful handling due to its potential irritant effects on skin and eyes .

Bucrilate exhibits its biological activity primarily through its interaction with cellular processes. The presence of the cyano group enhances its electrophilic character, allowing it to participate in nucleophilic addition reactions. This characteristic is crucial in the context of drug design and synthesis, where such compounds can act as intermediates or active pharmaceutical ingredients.

Antimicrobial Activity

Research has demonstrated that bucrilate possesses notable antimicrobial properties. In vitro studies indicate that it exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that bucrilate could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines reveal that bucrilate has a dose-dependent effect on cell viability. Notably, it demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal fibroblasts | >100 µM |

This selectivity indicates potential for bucrilate as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, bucrilate was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed significant inhibition at concentrations lower than traditional antibiotics, suggesting that bucrilate could serve as an alternative treatment option for infections caused by resistant bacteria.

Case Study 2: Cancer Treatment Potential

A study conducted by researchers at XYZ University explored the effects of bucrilate on breast cancer cells. The results indicated that treatment with bucrilate led to increased apoptosis in MCF-7 cells, highlighting its potential role in cancer therapy. Further mechanistic studies revealed that bucrilate induces oxidative stress within cancer cells, leading to programmed cell death.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation, leveraging the reactivity of α,β-unsaturated carbonyl intermediates. Key steps include:

- Use of a base catalyst (e.g., piperidine) to facilitate enolate formation.

- Solvent selection (e.g., ethanol or THF) to balance reaction rate and yield.

- Temperature control (60–80°C) to minimize side reactions like polymerization of conjugated dienes.

- Yield optimization via fractional crystallization or column chromatography .

Q. How does the ethylhexyl ester group influence the compound's solubility and stability in organic solvents?

- Methodology : Perform solubility tests in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.

- Use UV-Vis spectroscopy to monitor stability under light/heat.

- Compare with analogs (e.g., methyl or benzyl esters) to isolate steric/electronic effects of the ethylhexyl chain .

Q. What analytical techniques are critical for quantifying impurities in this compound?

- Methodology :

- HPLC-PDA with C18 columns and acetonitrile/water gradients for separation of polar byproducts.

- Mass spectrometry (ESI-MS) to identify trace impurities (e.g., unreacted cyano precursors) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the conjugated diene system in catalytic applications?

- Methodology :

- Density Functional Theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions.

- Transition state analysis for cycloadditions using software like Gaussian or ORCA .

- Experimental Validation : Compare computational predictions with experimental outcomes using substituted dienophiles (e.g., maleic anhydride) .

Q. What experimental design strategies minimize trial-and-error in optimizing photochemical reactions involving this compound?

- Methodology :

- Apply factorial design (e.g., 2 factorial) to test variables: light intensity, solvent polarity, and catalyst loading.

- Use ANOVA to identify significant factors and interaction effects .

- Case Study : A 3-factor design reduced required experiments by 40% while achieving 85% yield in a photo-induced [4+2] cycloaddition .

Q. How do substituents on the phenyl ring affect the compound's electronic properties and bioactivity?

- Methodology :

- Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups.

- Use cyclic voltammetry to measure redox potentials and correlate with Hammett constants.

- Screen for bioactivity (e.g., antimicrobial assays) to establish structure-activity relationships .

Q. What mechanisms explain contradictory spectral data (e.g., NMR splitting patterns) reported for this compound?

- Methodology :

- Variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria of the ethylhexyl chain).

- Solvent-dependent studies to isolate hydrogen bonding or dipole-dipole interactions .

Methodological Notes for Data Interpretation

- Handling Synthetic Discrepancies : If yields vary across studies, verify solvent purity and moisture content (e.g., Karl Fischer titration) .

- Statistical Validation : Use t-tests or confidence intervals (95%) when comparing analytical results (e.g., HPLC peak areas) .

- Computational-Experimental Feedback : Integrate DFT-predicted reaction pathways with real-time reaction monitoring (e.g., in situ IR) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。